2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate
Overview
Description
“2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate” is a chemical compound with the molecular formula C11H13F3N2O4S . It has a molecular weight of 326.29 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate” consists of a carbamate group (N-CO-O) attached to a phenyl ring which is further substituted with a dimethylsulfamoyl group and a 2,2,2-trifluoroethyl group .Scientific Research Applications
Chromatographic Applications
Chromatographic techniques often employ specialized stationary phases to achieve the separation of enantiomers. Research has explored the use of various carbamate derivatives for this purpose. For instance, polysaccharide-based chiral stationary phases like cellulose tris(4-methylphenylcarbamate) have been used for the enantiomer separation of structurally related biphenyl compounds using normal-phase high-performance liquid chromatography (HPLC) (Yue Liu et al., 2010). This indicates the potential utility of similar carbamate compounds in chiral separation processes.
Material Science and Catalysis
In material science and catalysis, carbamate derivatives have been explored for their reactivity and potential in synthesizing other compounds. For example, methyl phenyl carbonate (MPC), a related carbomethoxylating agent, has been used in the presence of group 3 metal triflate catalysts for the carbamation of aromatic amines, demonstrating the carbomethoxylating reactivity of carbamate derivatives (M. Distaso & E. Quaranta, 2004). This suggests the potential for 2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate in similar catalytic applications.
Synthesis and Chemical Reactions
The synthesis and chemical reactions involving carbamate compounds are of significant interest in organic chemistry. For instance, research on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate demonstrated the reactivity of these compounds under specific conditions, leading to the formation of substituted products (Keith Smith et al., 2013). This highlights the synthetic utility of carbamate compounds in organic synthesis.
Optical and Photoluminescent Properties
Carbazole-based ligands and their europium(III) complexes have been studied for their photoluminescent properties, indicating the use of carbazole derivatives in developing materials with desirable optical properties (P. He et al., 2009). This opens up possibilities for the application of carbamate derivatives in photoluminescent materials and optical devices.
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O4S/c1-16(2)21(18,19)9-5-3-8(4-6-9)15-10(17)20-7-11(12,13)14/h3-6H,7H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTFNWHEEXZLQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163540 | |
Record name | 2,2,2-Trifluoroethyl N-[4-[(dimethylamino)sulfonyl]phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201163540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate | |
CAS RN |
1240528-48-6 | |
Record name | 2,2,2-Trifluoroethyl N-[4-[(dimethylamino)sulfonyl]phenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-[4-[(dimethylamino)sulfonyl]phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201163540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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